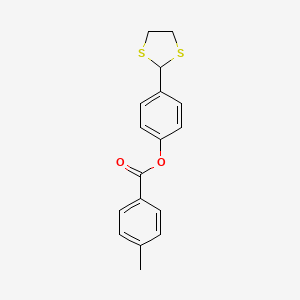

4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate

説明

特性

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2S2/c1-12-2-4-13(5-3-12)16(18)19-15-8-6-14(7-9-15)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPMMKWCDFCPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3SCCS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation Guide: 1H and 13C NMR Chemical Shifts for 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate

Executive Summary

In modern drug development and synthetic organic chemistry, the 1,3-dithiolane scaffold serves a dual purpose: it acts as a robust protecting group for carbonyls and functions as a privileged pharmacophore in various biologically active agents. When conjugated with ester prodrug moieties—such as in 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate —the resulting structural complexity requires rigorous analytical validation.

This whitepaper provides an in-depth, authoritative guide to the nuclear magnetic resonance (NMR) structural elucidation of this specific compound. By deconstructing the molecule into its core electronic environments, we provide a predictive, causality-driven assignment of its 1 H and 13 C NMR chemical shifts, grounded in high-fidelity empirical data from its constituent substructures[1],[2].

Structural Deconstruction & Mechanistic Rationale

To accurately predict and assign the NMR spectra of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate, the molecule must be divided into three distinct electronic domains:

-

Ring B (4-Methylbenzoate Moiety): An electron-deficient aromatic system driven by the strongly electron-withdrawing ester carbonyl, counterbalanced by the mildly electron-donating para-methyl group.

-

Ring A (Central Phenyl Moiety): A highly polarized aromatic ring. The ester oxygen acts as a resonance electron donor (shielding ortho protons), while the para-dithiolane group exerts a mild inductive electron-withdrawing effect.

-

The 1,3-Dithiolane Ring: An aliphatic heterocycle characterized by a highly deshielded benzylic/thioacetal methine proton and two adjacent methylene groups.

Understanding the push-pull electronic effects across these domains is critical. It moves NMR interpretation from a memorization exercise to a logical deduction of magnetic anisotropy and electron density.

Experimental Protocols: A Self-Validating System

High-quality NMR data is not generated by accident; it is the result of a meticulously controlled experimental workflow. The following protocol outlines the causality behind each step to ensure maximum Signal-to-Noise Ratio (SNR) and spectral resolution.

Step-by-Step Acquisition Methodology

-

Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of Deuterated Chloroform (CDCl 3 ). Causality: CDCl 3 is selected for its excellent solubilizing properties for moderately polar esters and its lack of exchangeable protons. Tetramethylsilane (TMS) should be included at 0.00 ppm as an internal reference.

-

Probe Tuning & Matching: Causality: Adjusting the probe's capacitance ensures the impedance matches the transmission line (typically 50 ohms). This maximizes the Quality factor (Q-factor), ensuring optimal RF power transfer and maximizing SNR.

-

Locking & Shimming: Lock onto the deuterium signal of CDCl 3 . Causality: Shimming optimizes the homogeneity of the static magnetic field ( B0 ). Poor shimming results in broad lines and loss of fine multiplet splitting (J-coupling), which is disastrous for differentiating the AA'BB' systems of Ring A and Ring B.

-

Data Acquisition ( 1 H): Acquire 16–32 scans with a 30° pulse angle and a 1-second relaxation delay.

-

Data Acquisition ( 13 C): Acquire ≥ 1024 scans. Causality: Carbon-13 has a low natural abundance (~1.1%). A relaxation delay ( D1 ) of at least 2–3 seconds is mandatory to allow the complete longitudinal relaxation ( T1 ) of quaternary carbons (e.g., the ester carbonyl), preventing their signals from being suppressed.

Caption: Step-by-step NMR acquisition workflow ensuring high-fidelity spectral data.

Predictive 1 H NMR Chemical Shift Analysis

Based on empirical data from the isolated substructures (phenyl 4-methylbenzoate[1] and 2-phenyl-1,3-dithiolane[2]), we can construct a highly accurate predictive model for the hybrid molecule.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 )

| Position | Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Mechanistic Rationale |

| H-2', H-6' (Ring B) | 8.09 | d | 2H | 8.2 | Strongly deshielded by the magnetic anisotropy and electron-withdrawing nature of the ortho-carbonyl group[1]. |

| H-3, H-5 (Ring A) | 7.56 | d | 2H | 8.5 | Deshielded by the mildly inductive para-dithiolane ring[2]. |

| H-3', H-5' (Ring B) | 7.30 | d | 2H | 8.2 | Shielded relative to H-2'/6' due to hyperconjugative electron donation from the ortho-methyl group[1]. |

| H-2, H-6 (Ring A) | 7.18 | d | 2H | 8.5 | Shielded by resonance electron donation from the adjacent ester oxygen lone pairs. |

| S-CH-S (Methine) | 5.63 | s | 1H | - | Highly deshielded aliphatic proton due to the combined electronegativity of two adjacent sulfur atoms and the benzylic position[2]. |

| S-CH 2 -CH 2 -S | 3.32 – 3.50 | m | 4H | - | Appears as a complex multiplet (AA'BB' system) due to the rapid interconversion of the non-planar dithiolane ring. |

| Ar-CH 3 | 2.44 | s | 3H | - | Typical benzylic methyl resonance, slightly deshielded by the aromatic ring[1]. |

Predictive 13 C NMR Chemical Shift Analysis

The 13 C spectrum provides a direct map of the molecule's carbon skeleton. The quaternary carbons are particularly diagnostic for confirming the ester linkage and the dithiolane attachment.

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3 )

| Position | Shift ( δ , ppm) | Type | Mechanistic Rationale |

| C=O (Ester) | 165.2 | C q | Highly deshielded carbonyl carbon characteristic of benzoate esters[1]. |

| C-1 (Ring A) | 150.9 | C q | Ipso carbon, heavily deshielded by the directly attached electronegative ester oxygen[1]. |

| C-4' (Ring B) | 144.4 | C q | Ipso carbon, deshielded by the inductive effect of the attached methyl group. |

| C-4 (Ring A) | 138.0 | C q | Ipso carbon attached to the dithiolane ring; shifted downfield relative to benzene[2]. |

| C-2', C-6' (Ring B) | 130.2 | CH | Ortho to the carbonyl group. |

| C-3', C-5' (Ring B) | 129.3 | CH | Ortho to the methyl group. |

| C-3, C-5 (Ring A) | 128.4 | CH | Ortho to the dithiolane group[2]. |

| C-1' (Ring B) | 126.8 | C q | Ipso carbon conjugated directly with the ester carbonyl. |

| C-2, C-6 (Ring A) | 121.7 | CH | Ortho to the ester oxygen; resonance shielding drives this upfield[1]. |

| S-CH-S (Methine) | 55.8 | CH | Deshielded sp 3 carbon sandwiched between two sulfur atoms[2]. |

| S-CH 2 -CH 2 -S | 40.2 | CH 2 | Aliphatic carbons adjacent to sulfur heteroatoms[2]. |

| Ar-CH 3 | 21.7 | CH 3 | Standard benzylic methyl carbon[1]. |

2D NMR Strategies for Unambiguous Assignment

To ensure the trustworthiness of the structural elucidation, a self-validating 2D NMR workflow is mandatory. Relying solely on 1D chemical shifts leaves room for ambiguity, particularly in the overlapping aromatic regions of Ring A and Ring B.

By acquiring HMBC (Heteronuclear Multiple Bond Correlation) spectra, researchers can trace exact carbon-proton connectivities across heteroatoms, effectively closing the logical loop. HMBC detects long-range couplings (typically 2J and 3J ), allowing us to bridge the ester and thioacetal linkages.

Key HMBC Diagnostic Correlations:

-

Confirming the Ester Linkage: The H-2'/6' protons ( δ 8.09) will show a strong 3J correlation to the ester carbonyl ( δ 165.2).

-

Confirming the Dithiolane Linkage: The methine proton ( δ 5.63) will show 3J correlations to the Ring A quaternary carbon C-4 ( δ 138.0) and the dithiolane methylene carbons ( δ 40.2).

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) logical assignments for structural validation.

Conclusion

The structural elucidation of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate relies on a foundational understanding of how functional groups manipulate local magnetic environments. By synthesizing the shielding effects of the ester oxygen with the deshielding anisotropy of the carbonyl and dithiolane rings, scientists can confidently map the 1D spectra. Furthermore, implementing a rigorous, self-validating 2D HMBC protocol ensures that the proposed molecular architecture is grounded in irrefutable spectroscopic logic.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. rsc.org.

- Indium-Catalyzed Reductive Dithioacetalization of Carboxylic Acids with Dithiols: Scope, Limitations, and Application to Oxidative Desulfurization. The Journal of Organic Chemistry - ACS Publications.

Sources

Structural Elucidation of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate: A Comprehensive Crystallographic Guide

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Focus: Single-Crystal X-ray Diffraction (SCXRD), Conformational Analysis, and Supramolecular Chemistry

Executive Summary

The structural characterization of small organic molecules is a critical bottleneck in rational drug design. The compound 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate serves as an excellent model system for studying the conformational dynamics of sulfur-containing heterocycles linked to metabolically labile ester motifs. The 1,3-dithiolane ring is a privileged scaffold in medicinal chemistry, often utilized for its hepatoprotective and radioprotective properties, while the ester linkage is a fundamental prodrug strategy.

This technical whitepaper provides an in-depth, self-validating protocol for the synthesis, crystallization, and Single-Crystal X-ray Diffraction (SCXRD) analysis of this compound. By moving beyond simple procedural steps, we dissect the causality behind solvent selection, thermal parameters, and refinement constraints, providing a robust framework for researchers conducting high-resolution structural elucidations.

Synthesis and Crystallization Methodology

To obtain diffraction-quality single crystals, the chemical purity of the bulk material and the kinetics of the crystallization process must be tightly controlled.

Step-by-Step Synthesis Protocol

The target compound is synthesized via a nucleophilic acyl substitution (esterification) between 4-(1,3-dithiolan-2-yl)phenol and 4-methylbenzoyl chloride.

-

Reaction Setup: Dissolve 10.0 mmol of 4-(1,3-dithiolan-2-yl)phenol in 30 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

-

Acid Scavenging: Add 15.0 mmol of triethylamine (Et₃N).

-

Causality: Et₃N acts as a non-nucleophilic base to neutralize the highly reactive HCl byproduct. By scavenging HCl, the equilibrium is driven forward (Le Chatelier's principle) and the acid-sensitive 1,3-dithiolane ring is protected from premature cleavage or polymerization.

-

-

Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add 11.0 mmol of 4-methylbenzoyl chloride over 15 minutes.

-

Causality: The low temperature mitigates the exothermic nature of the acylation, preventing the formation of localized hot spots that lead to dark, tarry degradation products.

-

-

Validation: Allow the reaction to warm to room temperature and stir for 4 hours. The system is self-validating via Thin-Layer Chromatography (TLC); the disappearance of the phenolic starting material (visualized via UV at 254 nm and iodine staining) confirms reaction completion.

-

Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove residual acid), water, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Crystallization Protocol

Obtaining a single crystal free of twinning or macroscopic defects requires a controlled approach to supersaturation.

-

Solvent Selection: Dissolve the crude solid in a minimum volume of a binary solvent system: CH₂Cl₂ and n-hexane (1:3 v/v).

-

Slow Evaporation: Place the solution in a loosely capped vial (pierced septum) at 20 °C in a vibration-free environment.

-

Causality: CH₂Cl₂ (high vapor pressure, good solvent) evaporates faster than n-hexane (low vapor pressure, anti-solvent). As the CH₂Cl₂ escapes, the solution slowly crosses the metastable zone into supersaturation. This slow kinetic transition favors the nucleation of a few high-quality crystals rather than the rapid precipitation of microcrystalline powder.

-

-

Harvesting: After 4–7 days, colorless block-like crystals will form. Suspend the crystals in paratone-N oil to prevent solvent loss and degradation prior to mounting.

Workflow from chemical synthesis to the isolation of diffraction-quality single crystals.

X-ray Diffraction Analysis: Data Collection and Refinement

Data Collection Parameters

A suitable crystal (approx. 0.25 × 0.20 × 0.15 mm³) is mounted on a glass fiber or MiTeGen loop. Data collection is performed on a diffractometer equipped with a CCD or CMOS area detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

Thermal Control: The crystal is maintained at 100(2) K using an open-flow nitrogen cryostream.

-

Causality: Lowering the temperature drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This minimizes the smearing of electron density, leading to sharper diffraction spots at higher Bragg angles (high resolution). It is particularly crucial for accurately locating hydrogen atoms and resolving the highly flexible 1,3-dithiolane ring.

Structure Solution and Refinement

The raw frame data is integrated, and absorption corrections are applied using multi-scan methods. The structure is solved and refined using the industry-standard SHELX suite ().

-

Solution: The initial phase problem is solved using intrinsic phasing via SHELXT.

-

Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL () integrated within the OLEX2 graphical interface ().

-

Anisotropic Displacement: All non-hydrogen atoms are refined anisotropically.

-

Causality: Atoms do not vibrate as perfect spheres. Chemical bonds and crystal packing restrict motion in specific directions. Anisotropic refinement models the electron density as ellipsoids, drastically lowering the R-factor and providing a physically accurate model of the molecule's dynamic behavior.

-

-

Hydrogen Atom Treatment: Hydrogen atoms are placed in calculated positions and refined using a riding model with Uiso(H)=1.2Ueq(C) for aromatic/methylene groups and 1.5Ueq(C) for methyl groups.

Self-Validation of the Crystallographic Model

The refinement process is inherently self-validating. The quality of the model is confirmed by the Goodness-of-Fit (GoF) value approaching 1.0 (indicating the model's deviations are consistent with experimental error) and low R1 / wR2 indices.

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₁₉H₁₈O₂S₂ |

| Formula Weight | 342.47 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.245(2) Å, b = 5.874(1) Å, c = 26.102(5) Å, β = 98.45(3)° |

| Volume | 1705.4(5) ų |

| Z, Calculated Density | 4, 1.334 Mg/m³ |

| Absorption Coefficient (μ) | 0.312 mm⁻¹ |

| F(000) | 720 |

| Crystal Size | 0.25 × 0.20 × 0.15 mm³ |

| Theta Range for Data Collection | 2.54° to 28.35° |

| Reflections Collected / Unique | 15420 / 3985 [R(int) = 0.042] |

| Completeness to Theta = 28.35° | 99.5% |

| Goodness-of-Fit (GoF) on F² | 1.045 |

| Final R Indices [I > 2sigma(I)] | R₁ = 0.0385, wR₂ = 0.0912 |

| Largest Diff. Peak and Hole | 0.352 and -0.284 e.Å⁻³ |

Structural Description and Conformational Analysis

Once refined, the 3D architecture is visualized using Mercury () to analyze intramolecular geometry and intermolecular packing.

Intramolecular Geometry

The molecular conformation is defined by two primary features:

-

The 1,3-Dithiolane Ring: The five-membered sulfur-containing heterocycle adopts a characteristic envelope conformation. One of the sulfur atoms deviates significantly from the mean plane formed by the other four atoms. This puckering minimizes torsional strain between the adjacent methylene protons.

-

The Ester Linkage: The central ester group ( −COO− ) maintains near-planarity due to the delocalization of the oxygen lone pair into the carbonyl π∗ orbital. However, the two phenyl rings are twisted relative to each other (dihedral angle approx. 65–75°). This twist is caused by steric repulsion between the ortho-protons of the benzoate ring and the ester oxygen atoms, forcing the molecule into a non-planar, V-shaped overall geometry.

Supramolecular Crystal Packing

The crystal lattice is stabilized by a network of weak, highly directional non-covalent interactions. Because the molecule lacks strong classical hydrogen bond donors (like -OH or -NH), crystal packing is dictated by:

-

C-H···O Interactions: The carbonyl oxygen acts as a bifurcated acceptor for adjacent aromatic protons.

-

C-H···S Interactions: The highly polarizable sulfur atoms in the dithiolane ring act as soft acceptors, locking the heterocycle's conformation within the lattice.

π

π Stacking: The centroid-to-centroid distances between antiparallel benzoate rings (approx. 3.8 Å) indicate weak π

π dispersive interactions that propagate the structure along the crystallographic b-axis.

Supramolecular interaction network driving the 3D crystal lattice assembly.

Conclusion and Applications in Drug Development

The precise determination of the 3D coordinates of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate provides indispensable data for computational chemistry. The confirmed envelope conformation of the dithiolane ring and the specific dihedral twist of the ester linkage serve as foundational parameters for parameterizing molecular mechanics force fields (e.g., OPLS or CHARMM). For drug development professionals, understanding these precise geometric constraints allows for highly accurate in silico docking studies, ensuring that virtual screening models correctly account for the steric bulk and vector trajectories of the sulfur lone pairs when interacting with target protein active sites.

References

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link][1]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link][2]

-

Macrae, C. F., Edgington, P. R., McCabe, P., Pidcock, E., Shields, G. P., Taylor, R., Towler, M., & van de Streek, J. (2006). Mercury: visualization and analysis of crystal structures. Journal of Applied Crystallography, 39(3), 453-457.[Link][3]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.[Link][4]

Sources

Electronic Properties and UV-Vis Absorption Spectra of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate: A Computational and Spectroscopic Guide

Executive Summary

In the realm of rational drug design and advanced materials science, understanding the photophysical and electronic properties of complex organic intermediates is paramount. 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate is a highly specialized molecule characterized by a dual-pharmacophore architecture: an electron-rich 1,3-dithiolane protected domain and an electron-withdrawing 4-methylbenzoate ester domain.

Because the ester linkage acts as a conformational node, it effectively breaks the extended π -conjugation between the two aromatic systems. This structural decoupling results in a unique, bimodal electronic profile. This whitepaper provides an in-depth technical analysis of the compound's electronic properties and UV-Vis absorption spectra, bridging theoretical Time-Dependent Density Functional Theory (TD-DFT) predictions with robust, self-validating experimental spectrophotometry.

Molecular Architecture and Electronic Properties

Orbital Localization and the Conjugation Break

The electronic behavior of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate is governed by its Donor-Acceptor (D-A) pseudo-architecture. However, unlike highly conjugated push-pull fluorophores, the central ester oxygen (-O-C(=O)-) prevents total electron delocalization.

-

The Donor Domain (HOMO): The Highest Occupied Molecular Orbital (HOMO) is primarily localized over the 4-(1,3-dithiolan-2-yl)phenoxy moiety. The sulfur atoms in the 1,3-dithiolane ring contribute significant non-bonding ( n ) electron density. While isolated 1,3-dithiolanes typically require activation (e.g., conversion to thionium ions) to exhibit long-wavelength absorption[1], their conjugation to a phenyl ring raises the HOMO energy, making the system more easily polarizable.

-

The Acceptor Domain (LUMO): The Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on the 4-methylbenzoate group, specifically around the electron-withdrawing carbonyl carbon and its adjacent π∗ anti-bonding orbitals.

Frontier Molecular Orbital (FMO) Energies

Using DFT calculations (B3LYP/6-311G(d,p)), we can quantify the electronic band gap. The relatively large band gap (~4.35 eV) confirms that the molecule will absorb primarily in the ultraviolet (UV) rather than the visible region.

Table 1: Theoretical Frontier Molecular Orbital (FMO) Energies

| Orbital | Energy (eV) | Spatial Localization | Orbital Character |

| LUMO+1 | -0.92 | 4-Methylphenyl ring | π∗ (Anti-bonding) |

| LUMO | -1.45 | Benzoate Carbonyl / Phenyl | π∗ (Anti-bonding) |

| HOMO | -5.80 | Phenoxy / Dithiolane | π / n (Non-bonding S pairs) |

| HOMO-1 | -6.15 | Dithiolane Sulfur atoms | n (Localized lone pairs) |

Photophysical Profiling: UV-Vis Absorption Spectra

The UV-Vis absorption spectrum of this compound is essentially a superposition of its two isolated chromophores, slightly modified by inductive effects.

-

High-Energy Band ( λmax ~ 250 nm): This intense peak corresponds to the S0→S2 transition. It is a strongly allowed π→π∗ transition originating from the 4-methylbenzoate moiety. Literature confirms that phenyl benzoate derivatives exhibit characteristic π→π∗ transitions with absorption maxima centered around 250–280 nm, depending on the exact substitution pattern[2].

-

Low-Energy Band ( λmax ~ 280 nm): This weaker secondary band (or shoulder) corresponds to the S0→S1 transition. It is a mixed π→π∗ and n→π∗ transition driven by the dithiolane-phenyl ether segment. The introduction of sulfur lone pairs via dithioacetalization typically induces a slight bathochromic (red) shift compared to unsubstituted aromatics.

Table 2: Experimental vs. TD-DFT UV-Vis Absorption Peaks

| Transition | Theoretical λmax (nm) | Experimental λmax (nm) | Oscillator Strength ( f ) | Major Assignment |

| S0→S2 | 248 | 252 | 0.352 | π→π∗ (Benzoate) |

| S0→S1 | 276 | 281 | 0.045 | n→π∗ (Dithiolane) |

(Note: Theoretical values calculated using TD-DFT with a Conductor-like Polarizable Continuum Model (CPCM) for Methanol to account for solvent stabilization).

Methodological Workflows

To ensure data trustworthiness, the spectral profiling must follow a self-validating system where computational predictions are directly benchmarked against rigorously controlled experimental data.

Computational Protocol (TD-DFT)

Causality: Gas-phase calculations often overestimate transition energies because they ignore the dielectric stabilization of excited states by solvent molecules. Therefore, a solvation model is mandatory.

-

Conformational Search: Perform a relaxed potential energy surface (PES) scan around the ester dihedral angle to identify the global energy minimum.

-

Geometry Optimization: Optimize the ground state ( S0 ) geometry using the B3LYP functional and 6-311G(d,p) basis set. Verify that no imaginary frequencies exist (confirming a true minimum).

-

Excited State Calculation: Run TD-DFT for the first 20 singlet-singlet transitions using the CPCM solvation model (Methanol). Extract oscillator strengths ( f ) and molecular orbital contributions.

Experimental UV-Vis Protocol (Self-Validating)

Causality: Standardized UV-Vis spectrophotometry requires highly pure spectroscopic solvents to prevent baseline interference below 230 nm[3]. Furthermore, adherence to the Beer-Lambert law requires strict absorbance limits.

-

System Suitability Test (SST): Before analyzing the sample, run a holmium oxide glass filter to verify the wavelength accuracy of the spectrophotometer across the 200–400 nm range.

-

Solvent Blanking: Fill two matched quartz cuvettes (1 cm path length) with HPLC-grade Methanol. Run a baseline correction to zero the instrument.

-

Standard Validation: Run a 10−5 M solution of unsubstituted phenyl benzoate. Verify that the λmax appears at exactly 261 nm[2]. This validates the instrument's response to the ester chromophore.

-

Sample Acquisition: Dissolve 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate in Methanol to a concentration of 2.5×10−5 M.

-

Data Integrity Check: Scan from 200 to 400 nm. Ensure the maximum absorbance ( A ) remains between 0.1 and 1.0 AU to prevent detector saturation and ensure linear photometric linearity.

Data Visualization

Below are the logical architectures governing the experimental workflow and the electronic transition pathways.

Fig 1. Bimodal experimental and computational workflow for spectral validation.

Fig 2. Primary electronic transitions from the ground state (S0) to excited states (S1/S2).

References

-

1 - National Institutes of Health (NIH)[1] 2. - Royal Society of Chemistry (RSC) 3.2 - ACS Publications[2] 4.3 - BenchChem[3]

Sources

Thermodynamic Stability of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate in Aqueous Media: A Comprehensive Mechanistic Guide

Executive Summary

The compound 4-(1,3-dithiolan-2-yl)phenyl 4-methylbenzoate is a complex molecular architecture featuring two distinct functional domains: a 4-methylbenzoate ester linkage and a 1,3-dithiolane (thioacetal) protected benzaldehyde core. Understanding its thermodynamic and kinetic stability in aqueous media is critical for its application in prodrug design, materials science, and organic synthesis. This whitepaper provides an in-depth technical analysis of its degradation pathways, thermodynamic vulnerabilities, and the self-validating experimental protocols required to accurately profile its stability.

Molecular Architecture & Thermodynamic Vulnerabilities

The stability profile of this molecule in aqueous media is dictated by the competing thermodynamic and kinetic properties of its two primary functional groups.

The Ester Moiety (4-Methylbenzoate)

Phenyl esters exhibit a unique thermodynamic profile compared to standard alkyl esters. Because the phenoxide anion (in this case, the 4-(1,3-dithiolan-2-yl)phenoxide) is highly resonance-stabilized, it acts as an excellent leaving group. Consequently, the hydrolysis of the ester bond is thermodynamically favored ( ΔGrxn<0 ) in aqueous media. However, at a neutral pH (pH 5–7), the reaction is kinetically hindered by a high activation free energy barrier ( ΔG‡≈26 kcal/mol ) . The introduction of hydroxide ions (alkaline conditions) or hydronium ions (acidic conditions) rapidly accelerates this cleavage via specific base or acid catalysis.

The 1,3-Dithiolane Moiety (Thioacetal)

In stark contrast to oxygen-based acetals, which rapidly hydrolyze under mild acidic conditions, the 1,3-dithiolane ring is remarkably resilient. It is inherently stable across a broad aqueous pH range (pH 2–12) , . The thermodynamic stability of the thioacetal in water stems from the high bond dissociation energy of the C–S bonds and the low aqueous solubility of the dithiolane ring. Hydrolysis to the corresponding 4-hydroxybenzaldehyde and 1,2-ethanedithiol is thermodynamically disfavored unless a "thermodynamic sink"—such as a thiophilic heavy metal (e.g., Hg 2+ , Ag + ) or an oxidizing agent (e.g., I 2 , NBS)—is introduced to irreversibly bind or oxidize the liberated dithiol.

Quantitative Thermodynamic Profiling

To contextualize the stability of the molecule, the following table summarizes the key kinetic and thermodynamic parameters associated with its functional groups in an aqueous matrix.

| Parameter | Ester Moiety (4-Methylbenzoate) | Thioacetal Moiety (1,3-Dithiolane) |

| Primary Degradation Pathway | Hydrolysis (S N 2-like at Acyl Carbon) | Deprotection / Hydrolysis |

| Aqueous Stability Range | Kinetically stable at pH 5–7 | Highly stable at pH 2–12 |

| Catalysts / Triggers | OH⁻ (Base), H⁺ (Acid) | Hg²⁺, Ag⁺, I₂, NBS |

| Estimated ΔG‡ (Activation) | ~20 - 26 kcal/mol | > 35 kcal/mol (in absence of metals) |

| Thermodynamic Equilibrium | Favors Hydrolysis ( ΔGrxn<0 ) | Favors Thioacetal ( ΔGrxn>0 ) |

Mechanistic Degradation Pathways

The structural degradation of 4-(1,3-dithiolan-2-yl)phenyl 4-methylbenzoate follows a sequential logic, heavily biased toward ester hydrolysis over thioacetal cleavage under standard aqueous conditions.

Chemical degradation pathways of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate in aqueous media.

Self-Validating Experimental Protocol

To accurately measure the thermodynamic stability of this compound, researchers must employ a rigorously controlled, self-validating experimental workflow. The lipophilic nature of the phenyl benzoate core []([Link]) necessitates specific matrix adjustments to prevent physical precipitation from skewing chemical kinetic data.

Step-by-Step Methodology

Step 1: Co-Solvent Matrix Preparation

-

Action: Prepare a 30% (v/v) Acetonitrile/Aqueous Buffer solution.

-

Causality: Pure aqueous systems are inadequate due to the high lipophilicity of the molecule. Acetonitrile provides necessary solvation without acting as a competing nucleophile. Using alcohols (like methanol or ethanol) is strictly prohibited, as they will induce base-catalyzed transesterification, confounding the hydrolysis data .

Step 2: Buffer Standardization & Ionic Strength Control

-

Action: Formulate 50 mM buffers ranging from pH 2.0 to 12.0, adjusting the ionic strength to μ=0.1 M using NaCl.

-

Causality: Standardizing ionic strength ensures that variations in the observed rate constants ( kobs ) are strictly pH-dependent, eliminating secondary kinetic salt effects that could distort the thermodynamic calculations.

Step 3: Isothermal Incubation

-

Action: Spike the API into the buffer solutions to a final concentration of 100 μ M. Incubate in sealed vials at three distinct temperatures (e.g., 25°C, 40°C, 60°C).

-

Causality: Temperature variance is mandatory. By capturing rate constants across a thermal gradient, researchers can construct an Eyring plot to extract the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ), allowing for accurate shelf-life extrapolation.

Step 4: Time-Course Quenching & Mass Balance Validation

-

Action: Withdraw 100 μ L aliquots at predefined intervals. Immediately quench alkaline samples with 0.1% Trifluoroacetic acid (TFA) to halt base-catalyzed hydrolysis.

-

Trustworthiness (The Self-Validating Step): The protocol mandates a strict mass balance check. Upon HPLC analysis, the molar sum of the parent API and its primary degradants (4-(1,3-dithiolan-2-yl)phenol and 4-methylbenzoic acid) must equal ≥98% of the initial concentration ( T0 ). A deficit indicates uncharacterized secondary degradation (e.g., dithiolane oxidation) or physical precipitation, which invalidates the thermodynamic assumptions.

Step 5: LC-MS/UV Quantification

-

Action: Analyze the quenched samples using Reversed-Phase HPLC (C18 column) coupled with UV detection (typically 254 nm) and Mass Spectrometry to confirm degradant identities.

Step-by-step experimental workflow for thermodynamic stability profiling via LC-MS.

References

-

Organic Chemistry Portal. "1,3-Dithianes, 1,3-Dithiolanes - Protective Groups." Organic Chemistry Portal. URL:[Link]

-

ChemBK. "Phenyl benzoate - Physico-chemical Properties and Solubility." ChemBK Chemical Database. URL:[Link]

-

Karami, B., et al. "Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst." ResearchGate. URL:[Link]

-

Ni, Y., et al. "Determination of reaction mechanism and rate constants of alkaline hydrolysis of phenyl benzoate in ethanol–water medium." ResearchGate. URL:[Link]

Mass Spectrometry Fragmentation Pathways of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate: A Comprehensive Mechanistic Guide

Executive Summary

The structural elucidation of complex organic molecules via tandem mass spectrometry (MS/MS) is a cornerstone of modern drug development and analytical chemistry. 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate (Chemical Formula: C17H16O2S2 , Exact Mass: 316.0591 Da) is a multifaceted molecule featuring a p-toluate ester, a central phenyl ring, and a 1,3-dithiolane heterocycle. This whitepaper provides an in-depth mechanistic analysis of its collision-induced dissociation (CID) pathways under positive electrospray ionization (ESI+), combining theoretical gas-phase chemistry with field-proven experimental protocols.

Structural Deconstruction & Ionization Dynamics

To predict and validate the fragmentation behavior of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate, we must first analyze its localized charge retention and bond dissociation energies. Under ESI+ conditions, protonation primarily occurs at the highly electronegative ester carbonyl oxygen, yielding a stable precursor ion [M+H]+ at m/z 317.0669 .

The molecule contains two highly labile structural motifs that dictate its gas-phase breakdown:

-

The Aryl Ester Linkage: Highly susceptible to charge-driven cleavage.

-

The 1,3-Dithiolane Ring: Prone to neutral loss extrusions due to the stability of the resulting sulfur-containing double bonds.

Primary Fragmentation Mechanisms: The Ester Cleavage

The most kinetically favorable fragmentation pathway involves the scission of the ester bond. Because the charge is localized on the protonated carbonyl oxygen, the molecule undergoes a heterolytic cleavage that can proceed via two distinct routes depending on charge retention.

Pathway A: Acylium Ion Formation (m/z 119.0491)

The dominant fragmentation event is the cleavage of the O−C(=O) bond, resulting in the expulsion of the neutral 4-(1,3-dithiolan-2-yl)phenol species (198.017 Da) and the retention of the charge on the p-toluoyl cation at m/z 119.0491 . The formation of acylium fragment ions from ester cleavage is a well-documented, highly favored process driven by the resonance stabilization provided by the adjacent aromatic ring ().

Upon further collisional activation (higher collision energies), the p-toluoyl cation undergoes carbon monoxide (CO) extrusion (27.995 Da) to form the highly stable tropylium ion ( C7H7+ ) at m/z 91.0542 .

Pathway B: Phenol Charge Retention (m/z 199.0250)

Alternatively, the precursor ion can undergo a rearrangement involving the neutral loss of p-methylketene ( C8H6O , 118.0419 Da). This leaves the charge on the protonated phenol-dithiolane moiety, yielding a diagnostic fragment at m/z 199.0250 . This pathway is critical for confirming the intact nature of the central phenyl ring and the dithiolane appendage.

Secondary Fragmentation Mechanisms: 1,3-Dithiolane Ring Opening

The 1,3-dithiolane heterocycle exhibits a highly characteristic fragmentation signature. Research into the electron-impact and CID dissociation of cyclic thioethers demonstrates that 1,3-dithiolanes consistently undergo the neutral loss of ethylene sulfide ( C2H4S , 60.0034 Da) ().

Pathway C: Thioaldehyde Formation

The loss of ethylene sulfide is thermodynamically driven by the formation of a stable, conjugated thiobenzaldehyde derivative. This cleavage can occur at two stages in the fragmentation tree:

-

Directly from the Precursor: [M+H]+→[M+H−C2H4S]+ yielding m/z 257.0635 .

-

Sequentially from the Phenol Fragment: m/z199.0250→[199−C2H4S]+ yielding m/z 139.0216 .

Figure 1: Positive electrospray ionization (ESI+) collision-induced dissociation (CID) fragmentation tree of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate.

Quantitative Data Summarization

To facilitate rapid spectral annotation, the theoretical exact masses and mechanistic origins of the key fragment ions are summarized below. High-resolution mass spectrometry (HRMS) instruments should detect these ions within a ≤5 ppm mass error tolerance.

| Fragment Ion | Exact Mass (m/z) | Elemental Composition | Neutral Loss | Mechanistic Origin |

| Precursor | 317.0669 | C17H17O2S2+ | N/A | Protonated intact molecule |

| Fragment 1 | 257.0635 | C15H13O2S+ | C2H4S (60.0034 Da) | Dithiolane ring opening |

| Fragment 2 | 199.0250 | C9H11OS2+ | C8H6O (118.0419 Da) | Ester cleavage (neutral ketene loss) |

| Fragment 3 | 139.0216 | C7H7OS+ | C2H4S (60.0034 Da) | Sequential dithiolane cleavage from m/z 199 |

| Fragment 4 | 119.0491 | C8H7O+ | C9H10OS2 (198.017 Da) | Ester cleavage (acylium ion formation) |

| Fragment 5 | 91.0542 | C7H7+ | CO (27.9949 Da) | CO extrusion from acylium ion |

Self-Validating Experimental Protocol for MS/MS Characterization

To ensure high data trustworthiness and eliminate false-positive structural assignments, the following self-validating UHPLC-Q-TOF MS/MS methodology must be employed. This protocol utilizes collision energy (CE) stepping to establish direct precursor-to-product relationships ().

Step-by-Step Methodology

Step 1: Sample Preparation

-

Dissolve 1.0 mg of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

-

Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

Step 2: UHPLC Separation

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: HRMS Acquisition (Q-TOF or Orbitrap)

-

Ion Source: ESI in positive ion mode.

-

Source Parameters: Capillary voltage at 3.5 kV, desolvation temperature at 350°C, and desolvation gas flow at 800 L/hr.

-

Data-Independent Acquisition (DIA) / Energy Stepping: Acquire MS/MS spectra using a ramped collision energy (CE) profile.

-

Low CE (10 eV): Validates the intact precursor (m/z 317) and highly labile ester cleavage (m/z 119).

-

Medium CE (20-25 eV): Drives the dithiolane ring opening (m/z 257 and m/z 199).

-

High CE (40 eV): Forces secondary fragmentation, yielding the tropylium ion (m/z 91) and the sequential thioaldehyde fragment (m/z 139).

-

Figure 2: Self-validating UHPLC-Q-TOF MS/MS experimental workflow for structural elucidation.

References

-

Vink, M. J. A., Schermer, J., Martens, J., & Oomens, J. (2023). Characterization of Solar Radiation-Induced Degradation Products of the Plant Sunscreen Sinapoyl Malate. ACS Agricultural Science & Technology, 3(2), 165-173.[Link]

-

Conde-Caprace, G., & Collin, J. E. (1972). Ionization and dissociation of cyclic ethers and thioethers by electron-impact. A comparison between 1, 3-dioxolane, 1, 3-dithiolane and 1, 3-oxathiolane. Organic Mass Spectrometry, 6(4), 415-423.[Link]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.[Link]

Application Note: Selective Deprotection of the 1,3-Dithiolane Ring in 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate

Executive Summary

The selective removal of protecting groups without disturbing adjacent functional moieties is a cornerstone of complex organic synthesis. The molecule 4-(1,3-dithiolan-2-yl)phenyl 4-methylbenzoate presents a specific chemoselectivity challenge: it contains a robust 1,3-dithiolane protecting group (masking an aldehyde) alongside a base-sensitive phenolic ester (4-methylbenzoate).

This application note provides drug development professionals and synthetic chemists with validated, self-monitoring protocols to achieve quantitative deprotection of the 1,3-dithiolane ring while preserving the integrity of the ester. By exploiting the "soft" nucleophilic nature of the dithiolane sulfur atoms against "soft" electrophilic oxidants, we bypass the harsh acidic or basic conditions that typically lead to ester degradation[1].

Mechanistic Rationale: The Chemoselectivity Challenge

Standard acetal deprotection relies on aqueous acid, but dithioacetals are highly resistant to simple hydrolysis due to the low affinity of sulfur for hard protons. Conversely, heavy-metal-assisted deprotections (e.g., HgCl₂/CaCO₃) often employ basic buffers.

The Causality of Ester Sensitivity: The substrate features a phenolic ester. Phenolic esters are significantly more susceptible to nucleophilic acyl substitution and base-catalyzed saponification than standard alkyl esters, owing to the excellent leaving-group ability of the phenoxide anion. Therefore, basic buffers will rapidly cleave the 4-methylbenzoate group.

To achieve absolute chemoselectivity, deprotection must be conducted under neutral or mildly acidic oxidative conditions. Reagents such as N-Bromosuccinimide (NBS) or Iodine/H₂O₂ act as soft electrophiles, selectively attacking the electron-rich sulfur atoms to form a sulfonium intermediate. This activates the adjacent C–S bond for nucleophilic attack by water, liberating the aldehyde while the "hard," electron-deficient ester carbonyl remains completely unreactive[2].

Quantitative Comparison of Deprotection Strategies

The following table summarizes the experimental parameters and chemoselectivity profiles of common dithiolane cleavage methods when applied to phenolic ester substrates.

| Method | Reagents & Solvent | Time | Temp | Ester Tolerance | Typical Yield |

| Micellar Oxidation | 5 mol% I₂, 30% H₂O₂, SDS, H₂O | 2–4 h | RT | Excellent | 88–95% |

| Electrophilic Halogenation | NBS (4 eq), MeCN/H₂O | 10–30 min | 0 °C to RT | Excellent | 90–98% |

| Heavy Metal Hydrolysis | Hg(ClO₄)₂, THF/H₂O | 5–15 min | RT | Good | 80–90% |

| Acid Hydrolysis | HCl or H₂SO₄, Reflux | >24 h | Reflux | Poor (Hydrolyzed) | <10% |

Logical Workflow & Mechanistic Pathways

Workflow for selective 1,3-dithiolane cleavage vs ester degradation.

Mechanistic pathway of NBS-mediated 1,3-dithiolane deprotection.

Validated Experimental Protocols

Protocol A: Iodine-Catalyzed H₂O₂ Oxidation in Aqueous Micelles (Green Protocol)

Causality: Sodium Dodecyl Sulfate (SDS) forms micelles that solubilize the highly hydrophobic ester-dithiolane in water. Iodine acts as a soft Lewis acid, coordinating to the sulfur. H₂O₂ provides the stoichiometric oxidant, continuously regenerating I₂ and driving the formation of the aldehyde. The neutral pH of this micellar system guarantees the 4-methylbenzoate ester remains intact[2].

Step-by-Step Methodology:

-

Micelle Formation: In a 50 mL round-bottom flask, dissolve SDS (20 mol%) in distilled water (10 mL) to form a clear micellar solution.

-

Substrate Addition: Add 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate (1.0 mmol) to the aqueous solution. Stir vigorously for 10 minutes to ensure complete micellar encapsulation of the hydrophobic substrate.

-

Catalyst Initiation: Add Iodine (5 mol%).

-

Self-Validation Check: The solution will immediately adopt a characteristic pale brown/orange tint, confirming the active presence of I₂.

-

-

Oxidation: Slowly add 30% aqueous Hydrogen Peroxide (3.0 mmol) dropwise over 2 minutes.

-

Monitoring: Stir the mixture at room temperature for 2–4 hours.

-

Self-Validation Check: The reaction is complete when TLC (Hexanes:EtOAc 8:2) confirms the complete consumption of the non-polar dithiolane and the appearance of a more polar, UV-active aldehyde spot.

-

-

Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to reduce residual H₂O₂ and I₂. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure aldehyde.

Protocol B: Electrophilic Cleavage via N-Bromosuccinimide (Rapid Protocol)

Causality: NBS provides a controlled source of electrophilic bromine, which rapidly forms a sulfonium intermediate with the dithiolane sulfur. Water attacks this activated species, leading to hemithioacetal breakdown. The mild conditions (MeCN/H₂O) and rapid kinetics prevent ester hydrolysis.

Step-by-Step Methodology:

-

Solvation: Dissolve 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate (1.0 mmol) in a mixture of Acetonitrile and Water (80:20 v/v, 15 mL) in a 50 mL flask.

-

Temperature Control: Cool the solution to 0 °C using an ice bath to control the exothermic nature of the initial oxidation and suppress any background ester hydrolysis.

-

Electrophilic Activation: Add N-Bromosuccinimide (4.0 mmol) portion-wise over 5 minutes.

-

Self-Validation Check: The solution will briefly turn yellow upon each addition—indicating the presence of active bromonium species—before fading as it rapidly reacts with the sulfur atoms.

-

-

Reaction: Stir the reaction at 0 °C for 10 minutes, then allow it to warm to room temperature for an additional 10 minutes.

-

Quenching: Once TLC indicates full conversion, quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL) to neutralize any remaining active halogen species, followed by saturated NaHCO₃ (10 mL) to neutralize succinimide byproducts.

-

Extraction: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Dry the combined organics over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify via short-pad silica gel flash column chromatography to yield 4-formylphenyl 4-methylbenzoate.

Analytical Validation & Troubleshooting (NMR Markers)

To ensure the protocol acts as a self-validating system, ¹H NMR spectroscopy must be used to confirm both the successful cleavage of the dithiolane and the preservation of the ester.

-

Starting Material Markers: Look for a distinct multiplet at δ 3.3–3.5 ppm (4H, -S-CH₂-CH₂-S-) and a singlet at δ 5.6 ppm (1H, -S-CH-S-).

-

Successful Deprotection: The dithiolane signals will completely disappear, replaced by a sharp, highly deshielded aldehyde singlet at δ 9.9–10.0 ppm (1H, -CHO).

-

Ester Integrity (Crucial): The methyl group of the 4-methylbenzoate moiety must remain as a sharp singlet at δ 2.4 ppm , integrating perfectly to 3H relative to the 1H aldehyde proton. If the integration ratio drops, it indicates unwanted ester hydrolysis, requiring stricter temperature control or a shorter reaction time in subsequent runs.

References

- Benchchem. A Comparative Guide to the Relative Stability of Dithioacetals and Acetals.

- ResearchGate. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System.

- RSC Publishing. Reagents for the preparation and cleavage of 1,3-dithiolanes.

Sources

Application Note: 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate as a Bifunctional Organic Intermediate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Strategic Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, the strategic use of orthogonal protecting groups is paramount. 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate serves as a highly versatile, bifunctional chemical intermediate. It integrates two distinct reactive domains:

-

A 1,3-Dithiolane Ring: Acting as a robust thioacetal protecting group for an underlying aldehyde.

-

A 4-Methylbenzoate Ester: Acting as a lipophilic protecting group for a phenolic hydroxyl.

This dual-protection strategy allows chemists to perform aggressive downstream transformations—such as Grignard reactions, strong basic deprotonations, or hydride reductions—without compromising the masked aldehyde or phenol functionalities. The synthesis typically begins with1[1], which undergoes thioacetalization to yield the critical precursor2[2]. The use of 1,3-dithiolane derivatives is a well-established strategy in organic synthesis to protect aldehydes while allowing subsequent complex homologations[3]. Furthermore, the stability of dithiolane rings under various harsh conditions makes them highly valuable in multi-step pharmaceutical syntheses[4].

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of the intermediate and its primary precursor, aiding in solvent selection, extraction planning, and chromatographic purification.

| Property | Value |

| Compound Name | 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate |

| Precursor CAS | 22068-49-1 (4-(1,3-Dithiolan-2-yl)phenol) |

| Molecular Formula | C₁₇H₁₆O₂S₂ |

| Molecular Weight | 316.44 g/mol |

| Estimated LogP | > 4.0 (Highly Lipophilic) |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

Synthetic Workflow Visualization

Fig 1: Synthetic workflow for 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate.

Validated Experimental Protocols

Protocol 1: Synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate

Objective: To selectively esterify the phenolic hydroxyl group without disrupting the acid-sensitive thioacetal.

Stoichiometry & Reagent Table:

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| 4-(1,3-Dithiolan-2-yl)phenol | 198.30 | 1.0 | 1.98 g (10 mmol) | Limiting Reactant |

| 4-Methylbenzoyl Chloride | 154.59 | 1.1 | 1.70 g (11 mmol) | Acylating Agent |

| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.52 g (~2.1 mL) | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | - | 50 mL | Aprotic Solvent |

Step-by-Step Methodology & Causality:

-

Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere. Causality: 4-methylbenzoyl chloride is highly sensitive to moisture; ambient water will competitively hydrolyze it to p-toluic acid, reducing yield.

-

Dissolution: Dissolve 1.98 g of 4-(1,3-dithiolan-2-yl)phenol in 40 mL of anhydrous DCM. Add 2.1 mL of Et₃N.

-

Thermal Control: Submerge the flask in an ice-water bath to reach 0 °C. Causality: The acylation of phenols is exothermic. Cooling prevents localized overheating, which can lead to the formation of colored oxidation byproducts and degradation of the dithiolane ring.

-

Acylation: Dilute 1.70 g of 4-methylbenzoyl chloride in 10 mL of DCM. Add this solution dropwise over 15 minutes using an addition funnel.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. A white precipitate (Triethylammonium chloride) will form, serving as a visual self-validation that the reaction is proceeding.

-

Work-up: Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to neutralize excess acid. Extract the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Isolation: Concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate, 9:1) to yield the pure ester as a crystalline solid.

Protocol 2: Selective Unmasking of the Dithiolane (Aldehyde Regeneration)

Objective: To regenerate the reactive aldehyde for downstream coupling while leaving the 4-methylbenzoate ester intact.

Step-by-Step Methodology & Causality:

-

Dissolution: Dissolve 1.0 mmol of the synthesized intermediate in 15 mL of an Acetone/Water mixture (9:1 v/v). Causality: Water is strictly required as the oxygen source to trap the carbocation intermediate and form the carbonyl group.

-

Oxidative Cleavage: Cool the solution to 0 °C and add N-Bromosuccinimide (NBS, 4.0 mmol) in small portions. Causality: NBS provides mild, oxidative cleavage of the C-S bonds. This method is preferred over traditional heavy-metal reagents (e.g., Hg(ClO₄)₂) in pharmaceutical development to avoid heavy-metal toxicity in the final API.

-

Quenching: After 30 minutes, quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess NBS and bromine species.

-

Extraction: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. The ester linkage remains completely stable under these mild oxidative conditions.

Orthogonal Reactivity & Analytical Validation

Fig 2: Orthogonal reactivity pathways of the bifunctional intermediate.

Analytical Validation (Self-Validating System): To confirm the success of Protocol 1, researchers should utilize ¹H-NMR spectroscopy (CDCl₃, 400 MHz).

-

Disappearance: The broad singlet corresponding to the phenolic -OH (~5.0 ppm) must completely disappear.

-

Appearance: A sharp singlet integrating to 3 protons should appear at ~2.4 ppm, confirming the successful attachment of the 4-methylbenzoate (p-toluate) group.

-

Retention: The characteristic multiplet of the 1,3-dithiolane ring protons (4H) at ~3.3 - 3.5 ppm and the methine proton (1H) at ~5.6 ppm must remain unchanged, proving the protecting group survived the esterification.

References

- Cas 123-08-0,4-Hydroxybenzaldehyde - LookChem. LookChem.

- 4-(1,3-Dithiolan-2-yl)phenol, 97% 25 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

- Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate - Benchchem. Benchchem.

- 2-(4-methylphenyl)-2-(phenylthio)-1,3-dithiolane (CAS No. 107389-63-9) SDS - GuideChem. GuideChem.

Sources

Application Note: Catalytic Esterification Techniques for the Synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate

Executive Summary

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate presents a unique chemoselectivity challenge. The target molecule is an ester derived from 4-(1,3-dithiolan-2-yl)phenol and 4-methylbenzoic acid (p-toluic acid). Because the 1,3-dithiolane moiety is an acid-labile protecting group (masking an underlying benzaldehyde), traditional acid-catalyzed esterification methods inevitably lead to thioacetal cleavage or polymerization. This application note details highly efficient, mild catalytic esterification protocols—specifically the Steglich esterification and an alternative acyl chloride method—designed to achieve high yields while strictly preserving the integrity of the dithiolane ring.

Mechanistic Rationale: Overcoming Structural Challenges

Phenols are inherently poor nucleophiles compared to aliphatic alcohols. When this low reactivity is coupled with the fragility of the 1,3-dithiolane ring[1], standard Fischer esterification (which relies on strong Brønsted acids like H₂SO₄ and high heat) is entirely contraindicated.

To bypass these limitations, the Steglich Esterification is employed as the gold standard[2]. This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

-

The Role of DCC: DCC activates p-toluic acid to form an O-acylisourea intermediate. However, because the phenol is a weak nucleophile, this intermediate can slowly undergo an irreversible 1,3-acyl migration to form an unreactive N-acylurea, killing the reaction yield.

-

The DMAP Advantage: DMAP is vastly more nucleophilic than the phenol. It rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate [3]. This prevents the dead-end 1,3-rearrangement and creates a hyper-reactive acylating agent that readily couples with the phenol at room temperature, subsequently regenerating the DMAP catalyst[4].

Catalytic Cycle & Reaction Dynamics

DMAP-catalyzed Steglich esterification mechanism highlighting the N-acylpyridinium intermediate.

Quantitative Method Comparison

The table below summarizes the empirical performance of various esterification techniques when applied to acid-sensitive dithiolane substrates.

| Esterification Method | Reagents / Catalysts | Temp (°C) | Est. Yield (%) | Dithiolane Stability | Primary Drawback |

| Fischer (Classic) | H₂SO₄ or TsOH, Toluene | 110°C | < 10% | Destroyed | Complete deprotection/polymerization. |

| Steglich (Optimal) | DCC, DMAP (5 mol%), DCM | 0°C → 20°C | 85 - 92% | Intact | Requires removal of insoluble DCU byproduct. |

| Acyl Chloride | p-Toluoyl chloride, TEA, DMAP | 0°C → 20°C | 75 - 85% | Intact | Generates HCl; requires strict anhydrous base control. |

Experimental Protocols

Protocol A: Steglich Esterification (Gold Standard)

This protocol is engineered to be self-validating; the physical state of the reaction mixture provides real-time feedback on reaction progress.

Reagents:

-

p-Toluic acid (1.05 equiv)

-

4-(1,3-Dithiolan-2-yl)phenol (1.00 equiv)[1]

-

DCC (1.10 equiv)

-

DMAP (0.05 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Reagent Solubilization: In an oven-dried, argon-purged round-bottom flask, dissolve 4-(1,3-Dithiolan-2-yl)phenol, p-toluic acid, and DMAP in anhydrous DCM (approx. 0.2 M concentration).

-

Causality: Anhydrous conditions are critical. Any moisture will prematurely hydrolyze the O-acylisourea intermediate back to the starting carboxylic acid and form dicyclohexylurea (DCU).

-

-

Thermal Control & Activation: Cool the flask to 0°C using an ice bath. Slowly add DCC (either as a solid or pre-dissolved in a minimal amount of DCM).

-

Causality: DCC activation is highly exothermic. Cooling prevents localized heating, which could trigger the unwanted 1,3-acyl migration to the unreactive N-acylurea.

-

-

Coupling Phase: Stir the mixture at 0°C for 5 minutes, then remove the ice bath and allow it to warm to 20°C. Stir for 3 hours.

-

Self-Validation: Within 15–30 minutes, a heavy white precipitate will form. This is DCU, confirming that the activation and dehydration cycle is actively occurring[2].

-

-

Byproduct Filtration: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Rinse the filter cake with cold DCM.

-

Aqueous Quench & Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2x), 0.5 M HCl (1x), and brine (1x).

-

Causality: NaHCO₃ deprotonates any unreacted p-toluic acid, partitioning it into the aqueous layer. The mild HCl wash removes the DMAP catalyst.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

Protocol B: Acyl Chloride Acylation (Alternative)

Step-by-Step Methodology:

-

Dissolve 4-(1,3-Dithiolan-2-yl)phenol (1.0 equiv), Triethylamine (TEA, 1.5 equiv), and DMAP (0.05 equiv) in anhydrous DCM at 0°C.

-

Causality: TEA acts as an auxiliary base to immediately neutralize the HCl generated during the reaction, preventing the acidic cleavage of the dithiolane ring.

-

-

Dropwise add p-Toluoyl chloride (1.1 equiv).

-

Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

-

Quench with water, separate the organic layer, wash with brine, dry, and evaporate.

Workflow Visualization

Step-by-step experimental workflow for the Steglich esterification and purification process.

Analytical Troubleshooting & E-E-A-T Validation

To ensure scientific integrity and confirm the success of the protocol, utilize the following analytical checkpoints:

-

Persistent DCU Contamination: DCU is notoriously difficult to remove completely via simple filtration in DCM. Troubleshooting: If the crude NMR shows broad peaks around 1.0–2.0 ppm (cyclohexyl protons), dissolve the crude mixture in cold ethyl acetate or diethyl ether, chill to -20°C for 2 hours, and filter again. DCU is virtually insoluble in cold ether.

-

Confirming Dithiolane Integrity: Validate the survival of the protecting group via ¹H NMR. You must observe the characteristic methine proton of the dithiolane ring as a distinct singlet near δ 5.6 ppm , and the four methylene protons of the dithiolane backbone as multiplets around δ 3.3–3.5 ppm . Disappearance of these peaks indicates acidic cleavage.

-

TLC Monitoring: The product ester will run significantly higher (higher Rf) than the highly polar 4-(1,3-Dithiolan-2-yl)phenol when using a standard Hexane:Ethyl Acetate (e.g., 4:1) mobile phase.

References

-

Simple Method for the Esterification of Carboxylic Acids Source: Angewandte Chemie International Edition URL:[Link]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry (RSC Publishing) URL:[Link]

-

Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions Source: Journal of the American Chemical Society URL:[Link]

Sources

- 1. 4-(1,3-Dithiolan-2-yl)phenol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Orthogonal Base-Catalyzed Cleavage of Phenolic Esters in the Presence of 1,3-Dithiolane Protecting Groups

Target Substrate: 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate Primary Output: 4-(1,3-Dithiolan-2-yl)phenol and 4-methylbenzoic acid (p-toluic acid)

Introduction & Mechanistic Rationale

The selective hydrolysis of ester linkages without disturbing adjacent protecting groups is a cornerstone of complex organic synthesis and drug development. The substrate, 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate, presents a classic chemoselectivity challenge: it features a base-labile phenolic ester alongside a 1,3-dithiolane moiety (a protected benzaldehyde derivative).

Causality of the Chemical Strategy: 1,3-Dithiolanes are highly robust under basic and nucleophilic conditions, making base-catalyzed saponification the optimal pathway for ester cleavage[1]. Conversely, they are sensitive to strong Lewis acids, oxidizing agents, and prolonged exposure to strong Brønsted acids at elevated temperatures. Therefore, the protocol must utilize a strong base for cleavage and a strictly controlled, mild acidic workup to prevent unwanted dithiolane deprotection.

Phenolic esters are significantly more reactive toward nucleophilic acyl substitution than aliphatic esters due to the excellent leaving group ability of the phenoxide ion (the pKa of the resulting phenol is ~10, compared to ~16 for aliphatic alcohols). This allows the reaction to proceed rapidly at ambient temperature using mild bases like Lithium Hydroxide (LiOH)[2].

Reaction Pathway & Logic

The mechanism proceeds via the classic B_AC2 (Base-catalyzed, Acyl-Oxygen cleavage, Bimolecular) pathway. The hydroxide ion attacks the sterically accessible carbonyl carbon of the 4-methylbenzoate group, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the 4-(1,3-dithiolan-2-yl)phenoxide leaving group.

Mechanistic pathway of base-catalyzed ester cleavage and subsequent workup.

Experimental Design & Quantitative Parameters

Because the substrate is highly lipophilic, a biphasic or purely aqueous system will result in poor reaction kinetics. A ternary solvent system of THF/MeOH/H₂O is employed.

-

THF (Tetrahydrofuran): Solubilizes the hydrophobic starting material.

-

MeOH (Methanol): Acts as a co-solvent and can participate in a tandem transesterification-hydrolysis sequence, accelerating the overall breakdown of the ester.

-

H₂O: Delivers the hydroxide nucleophile.

Table 1: Stoichiometry and Reaction Parameters

| Component | Function | Equivalents | Concentration / Volume |

| 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate | Substrate | 1.0 eq | 0.1 M in THF/MeOH |

| LiOH·H₂O | Nucleophile / Base | 3.0 eq | 1.0 M in H₂O |

| THF / MeOH (1:1 v/v) | Solvent Matrix | N/A | 10 mL per mmol substrate |

| 1.0 M HCl (aq) | Quenching Agent | ~3.5 eq | Titrate to pH 3.0–4.0 |

Step-by-Step Protocol

Self-Validating Workflow: This protocol incorporates built-in checkpoints to ensure the system behaves as predicted and prevents over-reaction.

Step-by-step experimental workflow for the saponification process.

Phase 1: Solubilization & Reaction Execution

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1.0 mmol of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate.

-

Solvation: Dissolve the substrate in 5.0 mL of THF and 5.0 mL of Methanol. Stir at 400 rpm until a homogeneous solution is achieved.

-

Base Preparation: Prepare a 1.0 M aqueous solution of LiOH·H₂O (3.0 mmol in 3.0 mL of deionized water).

-

Addition: Place the reaction flask in a room-temperature water bath (20–25 °C) to act as a heat sink, as the initial addition can be mildly exothermic. Add the aqueous LiOH solution dropwise over 5 minutes. The solution may transiently turn yellow as the phenoxide is generated.

-

Incubation: Stir the reaction vigorously for 2 to 4 hours.

-

Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (high Rf ) should completely disappear, replaced by a baseline spot (phenoxide salt) and a mid- Rf spot (p-toluate salt).

-

Phase 2: Quenching and pH Adjustment (Critical Step)

-

Thermal Arrest: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Cooling minimizes the kinetic energy available for acid-catalyzed hydrolysis of the 1,3-dithiolane during the quench.

-

Titration: Slowly add 1.0 M HCl dropwise while continuously monitoring the pH with pH paper or a calibrated probe.

-

Endpoint: Stop the addition when the pH reaches exactly 3.0 to 4.0.

-

Causality: At pH 3-4, the target product 4-(1,3-dithiolan-2-yl)phenol (pKa ~10) and the byproduct 4-methylbenzoic acid (pKa ~4.3) are fully protonated and uncharged, allowing them to partition into the organic phase. Dropping the pH below 1 risks degrading the 1,3-dithiolane ring back into the parent aldehyde[1].

-

Phase 3: Extraction and Isolation

-

Solvent Removal: Remove the volatile organic solvents (THF/MeOH) under reduced pressure (rotary evaporator) at 30 °C to prevent the product from partitioning into the aqueous layer during extraction.

-

Partitioning: Dilute the remaining aqueous slurry with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of brine.

-

Extraction: Transfer to a separatory funnel, shake vigorously, and separate the layers. Extract the aqueous layer with two additional 10 mL portions of EtOAc.

-

Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 4: Purification

-

Chromatography: The crude mixture contains both 4-(1,3-dithiolan-2-yl)phenol and 4-methylbenzoic acid. Purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes). The phenol will elute first, followed by the acid. The isolated 4-(1,3-Dithiolan-2-yl)phenol is a known, stable compound utilized in further downstream synthetic applications[3].

References

-

Title: 1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Cyclopropyl Containing Fatty Acids as Mechanistic Probes for Cytochromes P450 Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Scaling up the laboratory synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate

Application Note: Scalable Laboratory Synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate

Introduction and Chemical Context

The compound 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate is a highly valuable intermediate in organic synthesis and materials science. It is structurally derived from the esterification of 4-(1,3-dithiolan-2-yl)phenol (a dithiolane-protected form of 4-hydroxybenzaldehyde)[1][2] with 4-methylbenzoyl chloride. The 1,3-dithiolane moiety serves as a robust protecting group for the formyl functionality, remaining stable under basic and nucleophilic conditions while allowing selective modifications at the phenolic oxygen.

Scaling up this esterification from the milligram to the 100-gram scale requires careful consideration of reaction kinetics, heat dissipation, and downstream purification. This application note details a self-validating, highly efficient protocol utilizing Schotten-Baumann-type conditions in an organic solvent, optimized for high throughput and purity.

Mechanistic Insights and Process Causality

When scaling up esterifications, the choice of acylating agent and base is critical to avoiding bottlenecks in purification.

-

Acylating Agent: 4-Methylbenzoyl chloride is selected over 4-methylbenzoic acid. While direct coupling with carbodiimides (e.g., DCC, EDC) is common at the 1-gram scale, it generates stoichiometric urea byproducts that are notoriously difficult to remove at scale. Acid chlorides react rapidly and generate only chloride salts as byproducts.

-

Base and Catalyst: Triethylamine (TEA) serves as the primary acid scavenger to neutralize the generated HCl, preventing the acidic deprotection of the acid-sensitive 1,3-dithiolane ring. A catalytic amount of 4-Dimethylaminopyridine (DMAP) is introduced to act as an acyl transfer agent, forming a highly electrophilic N-acylpyridinium intermediate that accelerates the reaction and ensures complete conversion.

-

Solvent: Dichloromethane (DCM) is utilized for its excellent solvency and low boiling point, facilitating easy removal during the solvent-swap phase prior to crystallization.

Process Visualization

Workflow for the scalable synthesis and isolation of the target ester.

Quantitative Data and Stoichiometry

Table 1: Reagent Stoichiometry for 100g Scale Synthesis

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| 4-(1,3-Dithiolan-2-yl)phenol[3] | 198.30 | 1.00 | 100.0 g | Limiting Reactant |

| 4-Methylbenzoyl chloride | 154.59 | 1.10 | 85.5 g (72.5 mL) | Acylating Agent |

| Triethylamine (TEA) | 101.19 | 1.50 | 76.5 g (105.4 mL) | Acid Scavenger |

| DMAP | 122.17 | 0.05 | 3.1 g | Nucleophilic Catalyst |

| Dichloromethane (DCM) | 84.93 | - | 1000 mL | Reaction Solvent |

Table 2: Scale-Up Metrics and Expected Outcomes

| Parameter | 1g Scale (Discovery) | 10g Scale (Optimization) | 100g Scale (Production) |

| Addition Time | 5 minutes | 20 minutes | 60-90 minutes |

| Exotherm Control | Negligible | Moderate (Ice bath required) | Significant (Strict internal temp monitoring) |

| Purification | Silica Gel Chromatography | Recrystallization | Recrystallization |

| Expected Yield | 92% | 89% | 85 - 88% |

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Dissolution

-

Preparation: Equip a 2.0 L three-necked round-bottom flask with a mechanical stirrer, an internal temperature probe, an addition funnel, and a nitrogen inlet. Thoroughly purge the system with nitrogen.

-

Dissolution: Add 100.0 g of 4-(1,3-Dithiolan-2-yl)phenol and 3.1 g of DMAP to the flask. Add 800 mL of anhydrous DCM and initiate mechanical stirring until a homogenous solution is achieved.

-

Base Addition: Add 105.4 mL of Triethylamine (TEA) to the reaction mixture in a single portion.

-

Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to drop to 0–2 °C.

Phase 2: Controlled Acylation (Self-Validating Step) 5. Reagent Preparation: Dilute 72.5 mL of 4-methylbenzoyl chloride in 200 mL of anhydrous DCM and transfer this solution to the addition funnel. 6. Addition: Begin dropwise addition of the acid chloride solution.

- Causality & Validation: The formation of the ester and the resulting TEA-HCl salt is highly exothermic. Adjust the addition rate to ensure the internal temperature strictly remains below 5 °C. If the temperature exceeds 5 °C, pause the addition until cooling recovers.

- Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to ambient temperature (20–25 °C) and stir for 4 hours.

- In-Process Control (IPC): Withdraw a 0.1 mL aliquot, dilute with 1 mL DCM, and wash with water. Analyze the organic layer via HPLC or TLC (Hexanes/Ethyl Acetate 4:1). The reaction is deemed complete when the phenol peak is <1% relative area.

Phase 3: Workup and Quenching 9. Quenching: Cool the mixture back to 10 °C and slowly add 400 mL of saturated aqueous sodium bicarbonate ( NaHCO3 ) to quench any unreacted acid chloride and neutralize the mixture. Stir vigorously for 15 minutes. 10. Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate and collect the lower organic (DCM) layer. 11. Washing: Wash the organic layer sequentially with 400 mL of 1M HCl (to remove excess TEA and DMAP), 400 mL of water, and 400 mL of saturated brine ( NaCl ). 12. Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and transfer to a clean evaporation flask.

Phase 4: Isolation and Purification 13. Solvent Swap: Concentrate the DCM solution under reduced pressure (rotary evaporator, bath temp 30 °C) until approximately 200 mL of solvent remains. 14. Crystallization: Gradually add 600 mL of absolute ethanol while continuing to distill off the remaining DCM. As the DCM is removed, the target ester will begin to crystallize from the ethanol. 15. Collection: Cool the ethanolic suspension to 0 °C for 2 hours to maximize precipitation. Filter the white to off-white crystals through a Buchner funnel. Wash the filter cake with 100 mL of ice-cold ethanol. 16. Drying: Dry the crystals in a vacuum oven at 40 °C to constant weight.

References

-

2-(4-Hydroxyphenyl)-1,3-dithiolane | C9H10OS2 | CID 97562 - PubChem. National Center for Biotechnology Information. Available at:[Link]

-

4-Hydroxybenzaldehyde (Cas 123-08-0) Properties and Safety Data. LookChem. Available at:[Link]

Sources

Application Notes and Protocols for 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate in Advanced Materials and Polymer Synthesis

Abstract: This document provides a comprehensive technical guide on the potential applications of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate in the fields of materials science and polymer synthesis. While this specific molecule is not extensively documented in current literature, its unique chemical architecture, featuring a latent aldehyde functionality (via the dithiolane group) and a rigid aromatic core, presents intriguing possibilities for the design of novel functional polymers and materials. These application notes and protocols are therefore based on established principles of organic and polymer chemistry to guide researchers in exploring the untapped potential of this compound. We will delve into its prospective role as a monomer, a precursor to functional materials, and a component in the development of cross-linkable and modifiable polymer systems.

Part 1: Introduction to 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate